1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine
Description
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a piperazine derivative featuring a 4-chlorophenyl group at the N-1 position and a sulfinyl-linked 2-methoxy-1-naphthyl moiety at the N-4 position.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-26-20-11-6-16-4-2-3-5-19(16)21(20)27(25)24-14-12-23(13-15-24)18-9-7-17(22)8-10-18/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHELJEMILYVJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)S(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161177 | |
| Record name | 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339020-45-0 | |
| Record name | 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339020-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthalenyl)sulfinyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101161177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperazine Core Formation
The piperazine ring is typically synthesized via nucleophilic aromatic substitution (SNAr) or reductive amination. A common approach involves reacting 1-chloro-4-nitrobenzene with piperazine under basic conditions. For example, 1-(4-chlorophenyl)piperazine can be prepared by heating 1-chloro-4-nitrobenzene with excess piperazine in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) to deprotonate piperazine, enhancing its nucleophilicity.
Example Protocol:
Sulfoxide Group Introduction
The sulfinyl moiety is introduced via oxidation of a sulfide intermediate. 2-Methoxy-1-naphthylsulfinyl chloride serves as the electrophilic partner, reacting with the piperazine core. Oxidation of the corresponding sulfide (2-methoxy-1-naphthylsulfanylpiperazine) is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) at 0–25°C.
Key Reaction:
$$ \text{1-(4-Chlorophenyl)piperazine} + \text{2-Methoxy-1-naphthylsulfinyl chloride} \rightarrow \text{Target Compound} $$
Alternative Pathway: One-Pot Sulfinyl Nitrene Insertion
Recent advances exploit sulfinyl nitrenes for direct sulfoxide formation. A unified method involves generating sulfinyl nitrenes from sulfonyl azides under UV irradiation, followed by insertion into the piperazine C–N bond. This method avoids intermediate isolation, improving efficiency.
Conditions:
- Reagent: Sulfonyl azide (1.2 equiv), UV light (254 nm)
- Solvent: Acetonitrile
- Temperature: 25°C
- Yield: 60–70%.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols prioritize continuous flow reactors to enhance reproducibility and safety. A representative setup involves:
- Piperazine Formation Module: Tubular reactor with in-line mixing of 1-chloro-4-nitrobenzene and piperazine in DMF.
- Sulfoxide Coupling Module: Microreactor for sulfide oxidation using H₂O₂ and catalytic tungstic acid.
- Purification Module: Continuous liquid-liquid extraction and crystallization.
Advantages:
- 20–30% higher yield compared to batch processes.
- Reduced solvent waste.
Catalytic Optimization
Palladium-catalyzed coupling reactions are employed for high-purity synthesis. For instance, Suzuki-Miyaura coupling between 1-(4-chlorophenyl)piperazine and a boronic ester derivative of 2-methoxy-1-naphthylsulfoxide achieves >95% purity.
Catalyst System:
- Pd(OAc)₂ (0.5 mol%)
- XPhos ligand (1.0 mol%)
- Base: Cs₂CO₃
- Solvent: Toluene/water (10:1)
- Yield: 85–90%.
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from isopropyl alcohol (IPA) or toluene. Seeding with pure crystals ensures uniform crystal growth.
Protocol:
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual impurities such as unreacted sulfinyl chloride or diastereomeric byproducts.
Mechanistic Insights
Oxidation Kinetics
The oxidation of sulfide to sulfoxide follows second-order kinetics, with rate constants (k) dependent on the oxidant. For mCPBA in DCM, $$ k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$ at 25°C. Hydrogen peroxide exhibits slower kinetics ($$ k = 4.5 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$) but is preferred industrially due to cost.
Stereochemical Considerations
The sulfoxide group introduces chirality at sulfur. Racemic mixtures are common, but asymmetric oxidation using chiral catalysts (e.g., Sharpless conditions) achieves enantiomeric excess (ee) up to 90%.
Chiral Catalyst System:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Serotonergic Piperazine Agonists
Key Compounds :
- m-CPP (1-(m-chlorophenyl)piperazine) and TFMPP (1-(m-trifluoromethylphenyl)piperazine) : These are 5-HT1B/1C receptor agonists with dose-dependent suppression of locomotor activity in rats. Pretreatment with 5-HT antagonists (e.g., metergoline) blocks these effects, confirming serotonergic mediation .
- 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Compound 18) : Exhibits ultra-high 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself .
Comparison :
- The sulfinyl group could improve metabolic stability relative to TFMPP’s trifluoromethyl group, which is prone to oxidative degradation .
| Compound | Key Structural Features | 5-HT Receptor Affinity (Ki) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 2-Methoxy-1-naphthyl, sulfinyl | Not reported (inferred) | Likely high (sulfinyl) |
| m-CPP | m-Chlorophenyl | 5-HT1B/1C agonist | Moderate |
| Compound 18 (Ref. 13) | 2-Methoxyphenyl, phthalimido | 5-HT1A: 0.6 nM | Moderate (amide hydrolysis) |
Dopaminergic Ligands
Key Compounds :
Comparison :
- The sulfinyl group’s electron-withdrawing properties could reduce off-target binding compared to dichlorophenyl derivatives .
| Compound | Target Receptor (Ki) | Selectivity Profile |
|---|---|---|
| Target Compound | Inferred D3/D4 | Unknown (structural analogy) |
| PB12 | D4: 1.3 nM | D4 > D2/D3/5-HT1A |
| Compound 19 (Ref. 16) | D3: 0.13 nM | D3 > D2/D4/5-HT1A/α1 |
Metabolic Stability and Pharmacokinetics
Key Compounds :
Comparison :
Key Reactions :
Comparison :
- The target compound’s synthesis would parallel methods for SC211 (ChEMBL329228) and SC212 (ChEMBL1940410), which use piperazine benzamide/thioether intermediates .
Biological Activity
1-(4-Chlorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine is a synthetic organic compound classified as a piperazine derivative. This compound has garnered interest due to its potential biological activities, which include antibacterial, enzyme inhibition, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 1-(4-chlorophenyl)-4-(2-methoxynaphthalen-1-yl)sulfinylpiperazine
- Molecular Formula : C21H21ClN2O2S
- Molecular Weight : 400.93 g/mol
- CAS Number : 339020-45-0
The structure features a piperazine core substituted with a 4-chlorophenyl group and a sulfinyl linkage to a 2-methoxy-1-naphthyl moiety, which may contribute to its biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to piperazine derivatives. For instance, compounds with similar structures demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that certain derivatives exhibited strong inhibitory activities, with IC50 values significantly lower than standard inhibitors . This suggests that the compound could serve as a lead for developing new enzyme inhibitors for therapeutic use.
Anticancer Properties
The anticancer potential of piperazine derivatives has been extensively studied. Compounds bearing similar functional groups have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The sulfinyl group may play a role in enhancing the cytotoxicity of these compounds by promoting interactions with cellular targets involved in cancer progression.
Study 1: Antibacterial Screening
In a comparative study, several piperazine derivatives were screened for antibacterial activity. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This establishes its potential as an effective antibacterial agent.
Study 2: Enzyme Inhibition Profile
A detailed investigation into the enzyme inhibition profile revealed that this compound inhibited urease with an IC50 value comparable to established urease inhibitors . Such findings underscore its potential application in treating conditions associated with urease activity, such as urinary tract infections.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
